1,2-Bis(methyldiethoxysilyl)ethane

Description

The exact mass of the compound 1,2-Bis(methyldiethoxysilyl)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Bis(methyldiethoxysilyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(methyldiethoxysilyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITBDIPWYKTHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939334 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-74-8, 88736-80-5 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(methyldiethoxysilyl)ethane: A Precursor for Advanced Hybrid Materials

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(methyldiethoxysilyl)ethane (BDEE), an organosilicon compound of significant interest in materials science. BDEE serves as a key molecular building block for creating bridged polysilsesquioxanes, a class of organic-inorganic hybrid materials. Its unique structure, featuring two reactive methyldiethoxysilyl groups linked by a flexible ethylene bridge, allows for the synthesis of materials with tailored properties, including enhanced mechanical flexibility, hydrophobicity, and thermal stability.[1][2] This document details the chemical and physical properties of BDEE, outlines its synthesis and core reactivity, provides exemplary experimental protocols for its application in sol-gel processes, and discusses essential safety and handling procedures. This guide is intended for researchers and professionals engaged in the development of advanced coatings, aerogels, adhesives, and composite materials.

Introduction: The Role of Bridged Organosilanes

Functional organosilanes are a cornerstone of modern materials science, acting as molecular bridges to couple dissimilar materials, primarily organic polymers and inorganic substrates.[3] They function by possessing two types of reactivity: hydrolyzable groups (typically alkoxy) that form robust siloxane bonds (Si-O-Si) with inorganic materials, and a non-hydrolyzable organic group that ensures compatibility or covalent linkage with a polymer matrix.[3][4]

1,2-Bis(methyldiethoxysilyl)ethane belongs to a specific class known as bridged or dipodal silanes.[4] Unlike conventional monosilanes, BDEE has two silicon atoms connected by an organic spacer—in this case, an ethylene group (-CH₂-CH₂-). This structure is pivotal; upon hydrolysis and condensation, it becomes an integral part of the resulting inorganic network, creating a hybrid material at the molecular level.[2] The ethylene bridge imparts flexibility and hydrophobicity to the final material, while the pendant methyl groups further enhance its non-polar character.[1] This molecular engineering approach allows for precise control over the final properties of the material, making BDEE a valuable precursor for applications demanding robust, flexible, and hydrophobic silicate networks.[1]

Molecular Structure and Physicochemical Properties

The defining feature of 1,2-Bis(methyldiethoxysilyl)ethane is its symmetrical structure, which dictates its reactivity and the properties of the materials derived from it.

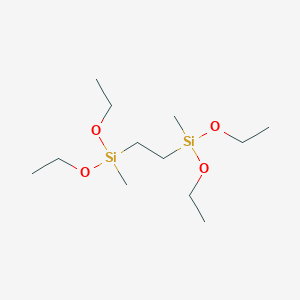

Caption: Molecular structure of 1,2-Bis(methyldiethoxysilyl)ethane.

The key to its utility lies in the four hydrolyzable ethoxy groups (-OCH₂CH₃), which are the reaction sites for the sol-gel process. The Si-C bonds that connect the ethylene bridge and methyl groups to the silicon atoms are stable under these conditions, ensuring the organic moieties are incorporated into the final material.

Table 1: Physicochemical Properties of 1,2-Bis(methyldiethoxysilyl)ethane

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₃₀O₄Si₂ | [5][6] |

| Molecular Weight | 294.54 g/mol | [1][5][6] |

| CAS Number | 88736-80-5 | [5][6] |

| Appearance | Clear Liquid | [7][8] |

| Density | 0.91 - 0.92 g/cm³ | [7][8] |

| Boiling Point | 80 °C @ 1.5 mmHg (200 Pa) 373 K (100 °C) @ 0.1 kPa | [5][7] |

| Flash Point | > 65 °C | [7] |

| Refractive Index | 1.417 | [7] |

| Solubility | Reacts with water | [7] |

Core Reactivity: The Sol-Gel Process

The primary application of BDEE is as a precursor in sol-gel synthesis.[1] The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel).[9] For BDEE, this transformation is driven by two fundamental reactions: hydrolysis and condensation.[1][10]

-

Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (Si-OR) are replaced by hydroxyl groups (Si-OH), forming silanols and releasing ethanol as a byproduct.[1][10]

-

Condensation: The newly formed silanol groups are highly reactive and condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si).[1][10]

This process, when repeated, leads to the formation of a highly cross-linked, three-dimensional organic-inorganic polymer network.[1] The kinetics of these reactions are highly dependent on parameters such as pH, water-to-silane ratio, solvent, and temperature, all of which can be tuned to control the structure and properties of the final gel.[11]

Caption: The two-stage reaction pathway of BDEE in a sol-gel process.

Synthesis and Manufacturing

The synthesis of 1,2-Bis(methyldiethoxysilyl)ethane can be achieved through several routes. A common laboratory and industrial method involves the hydrosilylation reaction. This process typically involves reacting a molecule containing a vinyl group with a silane that has a silicon-hydride (Si-H) bond, in the presence of a platinum catalyst.

Applications and Experimental Workflows

The unique properties of BDEE make it a valuable precursor for a range of advanced materials.

Bridged Polysilsesquioxane (BPS) Aerogels and Xerogels

BDEE is an ideal precursor for producing ethylene-bridged polymethylsiloxane aerogels.[1] These materials are known for their high flexibility, low thermal conductivity, and hydrophobicity.[1] The ethylene bridge provides structural flexibility, preventing the brittleness often seen in pure silica aerogels.

Exemplary Protocol: Preparation of a BDEE-Derived Xerogel

Causality Note: This protocol utilizes a two-step acid-base catalyzed sol-gel process. The initial acidic step promotes rapid hydrolysis, ensuring a homogeneous sol. The subsequent basic step accelerates the condensation reactions, leading to gelation.

-

Sol Preparation (Acidic Step): In a sealed vessel, combine 1,2-Bis(methyldiethoxysilyl)ethane, ethanol (as a co-solvent), and an aqueous solution of a dilute acid (e.g., 0.01 M HCl). The molar ratio of Precursor:EtOH:H₂O:Acid should be carefully controlled based on desired gel properties. Stir the mixture vigorously for 1-2 hours at room temperature to facilitate hydrolysis.

-

Gelation (Basic Step): Add a basic catalyst, such as ammonium hydroxide (NH₄OH), to the sol to raise the pH. Continue stirring until the solution's viscosity increases and it forms a solid, monolithic gel. This process can take from minutes to hours.

-

Aging: Seal the vessel containing the wet gel and age it in the mother liquor (the residual solvent from the reaction) for 24-48 hours at a constant temperature (e.g., 50 °C). This step strengthens the siloxane network through further condensation and Ostwald ripening, minimizing shrinkage during drying.

-

Solvent Exchange: Carefully decant the mother liquor and replace it with a solvent such as ethanol or acetone. Repeat this process several times over 2-3 days to wash out unreacted monomers and water.

-

Drying: To produce a xerogel, the gel is dried via evaporation under ambient or slightly elevated temperatures. This slow process causes significant shrinkage due to capillary forces but is simpler than supercritical drying required for aerogels. The resulting material is a dense, porous solid.

Caption: General experimental workflow for BDEE-derived xerogel synthesis.

Hydrophobic Coatings and Surface Modification

The silanol groups formed during the hydrolysis of BDEE can covalently bond to inorganic substrates like glass, silica, and metal oxides.[1] The ethylene and methyl groups then orient away from the surface, creating a hydrophobic layer that repels water.[1] This makes BDEE useful in formulating protective and anti-fouling coatings.

Adhesion Promoter and Coupling Agent

In composite materials, BDEE can act as a coupling agent to improve the adhesion between inorganic fillers (like silica) and organic polymer matrices.[1] It forms a chemical bridge at the interface, enhancing the mechanical properties and durability of the composite.[1] This is particularly relevant in microelectronics for improving adhesion between different layers in printed circuit boards.[1]

Material Characterization

Characterizing both the BDEE precursor and the resulting materials is critical for quality control and research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence and ratio of protons in the methyl, ethyl, and ethylene groups.

-

¹³C NMR provides information on the carbon backbone.

-

²⁹Si NMR is especially powerful for studying the sol-gel process, as it can distinguish between unreacted silicon atoms and those that have formed one, two, or more siloxane bonds, providing insight into the degree of condensation.[13]

-

-

Infrared (IR) Spectroscopy: FTIR is used to monitor the hydrolysis and condensation reactions. Key spectral features include the disappearance of Si-OEt bands and the appearance of Si-OH and broad Si-O-Si bands.[14]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the precursor and to identify intermediates or byproducts in the reaction mixture.[15][16]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 1,2-Bis(methyldiethoxysilyl)ethane is paramount.

Table 2: Hazard and Safety Information

| Hazard Aspect | Description and Precautionary Measures | Source(s) |

| Primary Hazards | Combustible liquid (H227). Causes serious eye irritation (H319). May cause skin and respiratory tract irritation. | [7] |

| Reactivity | Reacts with water or moisture, liberating ethanol. This reaction can occur in the eyes, on skin, or in the respiratory tract. The liberated ethanol is known to have chronic effects on the central nervous system. | [7][17] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, neoprene or nitrile rubber gloves, and suitable protective clothing. Use a NIOSH-certified organic vapor respirator if ventilation is inadequate. | [7][17] |

| Handling | Avoid all contact with eyes and skin. Do not breathe vapor or mist. Use in a well-ventilated area or under a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools. | [7] |

| Storage | Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed to prevent contact with moisture. Incompatible with oxidizing agents. | [7][17] |

| Spill Response | Clean up spills immediately using an absorbent, non-combustible material. Collect in an appropriate container for disposal. | [7] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with mild soap and water. Inhalation: Move to fresh air. | [7][17] |

Conclusion

1,2-Bis(methyldiethoxysilyl)ethane is a highly versatile and functional organosilane precursor. Its bridged structure allows for the molecular-level engineering of organic-inorganic hybrid materials with desirable properties such as flexibility, hydrophobicity, and enhanced adhesion. Through controlled sol-gel chemistry, researchers can leverage BDEE to develop advanced materials for a wide array of applications, from high-performance coatings and composites to low-density aerogels. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for unlocking its full potential in scientific research and industrial development.

References

- Smolecule. (2023, August 15). Buy 1,2-Bis(methyldiethoxysilyl)ethylene | 124279-15-8.

- Cheméo. Chemical Properties of 1,2-Bis(methyldiethoxysilyl)ethane (CAS 88736-80-5).

- ChemicalBook. (2022, August 11). 1,2-BIS(METHYLDIETHOXYSILYL)

- Gelest, Inc. (2015, February 23). 1,2-BIS(METHYLDIETHOXYSILYL)

- NIST. 1,2-Bis(methyldiethoxysilyl)ethane. NIST Chemistry WebBook.

- Alfa Chemistry. CAS 18043-74-8 1,2-Bis(Methyldiethoxysilyl)Ethane.

- Gelest, Inc. (2016, September 20). 1,2-bis(methyldimethoxysilyl)

- ResearchGate. (2025, August 10). Bridged Polysilsesquioxanes.

- MDPI. (2023, March 16).

- SpecialChem. (2026, January 6). Bridging Materials: 1,2-Bis(triethoxysilyl)ethane as a Functional Silane.

- Gelest, Inc. 1,2-BIS(TRIETHOXYSILYL)ETHANE.

- Scilit. Hydrolysis kinetics and stability of bis(triethoxysilyl)ethane in water-ethanol solution by FTIR spectroscopy.

- Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.

- ERIC. (2023, September 11).

- The Royal Society of Chemistry.

- PrepChem.com. Synthesis of 1,2-bis(triethoxysilyl)ethane.

- University of Arizona. (1999, June 16). Cyclization phenomena in the sol-gel polymerization of α,ω- bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers.

- Wiley-VCH. Part One Sol–Gel Chemistry and Methods.

Sources

- 1. Buy 1,2-Bis(methyldiethoxysilyl)ethylene | 124279-15-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1,2-BIS(TRIETHOXYSILYL)ETHANE | [gelest.com]

- 5. 1,2-Bis(methyldiethoxysilyl)ethane (CAS 88736-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1,2-Bis(methyldiethoxysilyl)ethane [webbook.nist.gov]

- 7. gelest.com [gelest.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. mdpi.com [mdpi.com]

- 12. prepchem.com [prepchem.com]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. scilit.com [scilit.com]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. rsc.org [rsc.org]

- 17. gelest.com [gelest.com]

An In-Depth Technical Guide to 1,2-Bis(methyldiethoxysilyl)ethane: Structure, Synthesis, and Advanced Applications

Introduction

1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound with the chemical formula C12H30O4Si2.[1][2] It is a bifunctional molecule featuring two methyldiethoxysilyl groups linked by a flexible ethane bridge. This unique structure imparts a combination of reactivity, flexibility, and hydrophobicity, making it a valuable precursor in the synthesis of advanced materials. This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and key applications for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

1,2-Bis(methyldiethoxysilyl)ethane is a liquid at room temperature.[3] The central ethane bridge provides rotational freedom, contributing to the flexibility of the polymers derived from it. The methyldiethoxysilyl groups are the reactive centers, susceptible to hydrolysis and subsequent condensation reactions. The methyl groups attached to the silicon atoms introduce hydrophobicity into the resulting polymeric network.

Chemical Identity

-

IUPAC Name: 1,2-Bis(methyldiethoxysilyl)ethane

-

CAS Number: 88736-80-5[1]

-

Molecular Weight: 294.54 g/mol [2]

Physicochemical Data

A summary of the key physicochemical properties of 1,2-Bis(methyldiethoxysilyl)ethane is presented in the table below.

| Property | Value | Source |

| Boiling Point | 373 K at 0.001 bar | [1] |

| Density | 0.92 g/cm³ | [4] |

| Refractive Index | 1.4170 | [4] |

Synthesis of 1,2-Bis(methyldiethoxysilyl)ethane

The primary route for the synthesis of 1,2-Bis(methyldiethoxysilyl)ethane is through the hydrosilylation of a vinyl-functionalized silane with a silicon-hydride functionalized silane. A plausible and efficient method involves the platinum-catalyzed hydrosilylation of vinylmethyldiethoxysilane with methyldiethoxysilane.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1,2-Bis(methyldiethoxysilyl)ethane via hydrosilylation.

Experimental Protocol (Proposed)

Disclaimer: The following is a proposed, generalized protocol based on established hydrosilylation procedures. Optimization of reaction conditions may be necessary.

-

Reaction Setup: To a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add vinylmethyldiethoxysilane and a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst) dissolved in a dry, aprotic solvent such as toluene.

-

Addition of Reactant: Slowly add methyldiethoxysilane to the reaction mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or ¹H NMR spectroscopy until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture can be treated with a small amount of activated carbon to remove the catalyst, followed by filtration.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(methyldiethoxysilyl)ethane.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons of the ethoxy groups.

-

A quartet corresponding to the methylene protons of the ethoxy groups.

-

A singlet for the methyl protons directly attached to the silicon atoms.

-

A singlet or a complex multiplet for the ethylene bridge protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will likely display:

-

A signal for the methyl carbons of the ethoxy groups.

-

A signal for the methylene carbons of the ethoxy groups.

-

A signal for the methyl carbons bonded to silicon.

-

A signal for the carbons of the ethylene bridge.

FTIR Spectroscopy (Predicted)

The infrared spectrum is anticipated to exhibit characteristic absorption bands for:

-

C-H stretching vibrations of the alkyl groups.

-

Si-O-C stretching vibrations.

-

Si-C stretching vibrations.

-

CH₂ and CH₃ bending vibrations.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of ethoxy, methyl, and larger fragments.

Key Chemical Reactions: Hydrolysis and Polycondensation

The utility of 1,2-Bis(methyldiethoxysilyl)ethane as a material precursor stems from its ability to undergo hydrolysis and polycondensation, a process central to sol-gel chemistry.[5][6]

Reaction Mechanism

The process is typically initiated by the addition of water, often in the presence of an acid or base catalyst.[7]

-

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water to form silanol groups (-OH) and ethanol as a byproduct.[7]

-

Condensation: The newly formed silanol groups can then react with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si).[7]

This process continues, leading to the formation of a three-dimensional cross-linked network. The ethylene bridge remains intact, providing flexibility to the final polymeric structure.

Caption: The two-stage process of hydrolysis and condensation of 1,2-Bis(methyldiethoxysilyl)ethane.

Applications in Advanced Materials

The unique molecular architecture of 1,2-Bis(methyldiethoxysilyl)ethane makes it an ideal precursor for materials where a combination of silica-like properties and organic flexibility is desired.

Flexible Aerogels

Aerogels are highly porous, low-density materials with excellent thermal insulation properties. However, traditional silica aerogels are often brittle. The incorporation of the flexible ethane bridge from 1,2-Bis(methyldiethoxysilyl)ethane into the silica network imparts significant flexibility to the resulting aerogel.[8][9][10]

Mechanism of Flexibility: The ethylene bridges act as flexible hinges within the rigid siloxane network, allowing the material to bend and deform without fracturing. The methyl groups contribute to the hydrophobicity of the aerogel, preventing the porous structure from collapsing due to moisture absorption.

Experimental Protocol for Flexible Aerogel Synthesis:

-

Sol Preparation: In a suitable container, mix 1,2-Bis(methyldiethoxysilyl)ethane with an alcohol solvent (e.g., ethanol) and an acidic aqueous solution (e.g., dilute HCl). Stir the mixture until a homogeneous sol is formed.

-

Gelation: Add a basic catalyst (e.g., ammonium hydroxide) to the sol to promote condensation and gelation. Pour the sol into a mold and allow it to gel at a constant temperature.

-

Aging: Age the wet gel in the solvent for a period to strengthen the network structure.

-

Solvent Exchange: Replace the solvent within the gel pores with a solvent suitable for drying, such as liquid CO₂ for supercritical drying or a solvent with a low freezing point for freeze-drying.

-

Drying: Dry the gel using supercritical drying or freeze-drying to remove the solvent without collapsing the porous network, resulting in a flexible aerogel.[8]

Hydrophobic Coatings

The presence of both hydrolyzable ethoxy groups and hydrophobic methyl groups makes 1,2-Bis(methyldiethoxysilyl)ethane an excellent candidate for formulating hydrophobic coatings.[11][12][13]

Mechanism of Hydrophobicity: When applied to a surface, the ethoxy groups hydrolyze and condense to form a durable, cross-linked siloxane film that adheres well to various substrates. The methyl groups orient themselves away from the surface, creating a low-surface-energy layer that repels water.[11]

Experimental Protocol for Hydrophobic Coating Formulation and Application:

-

Coating Formulation: Prepare a solution of 1,2-Bis(methyldiethoxysilyl)ethane in a suitable organic solvent (e.g., isopropanol). A small amount of water and an acid or base catalyst can be added to pre-hydrolyze the silane.

-

Surface Preparation: Ensure the substrate to be coated is clean and dry to promote good adhesion.

-

Application: Apply the coating solution to the substrate using methods such as dip-coating, spin-coating, or spraying.

-

Curing: Cure the coated substrate at an elevated temperature to facilitate the condensation reactions and the formation of a dense, cross-linked hydrophobic film.

Safety and Handling

1,2-Bis(methyldiethoxysilyl)ethane is a combustible liquid and can cause serious eye irritation.[3] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Upon contact with water or moisture, it will slowly decompose, liberating ethanol.[3]

Conclusion

1,2-Bis(methyldiethoxysilyl)ethane is a versatile organosilicon precursor with a unique combination of reactivity, flexibility, and hydrophobicity. Its ability to form flexible and hydrophobic polysiloxane networks through hydrolysis and polycondensation makes it a valuable building block for advanced materials such as flexible aerogels and durable hydrophobic coatings. Further research into the synthesis and application of this and related bridged silsesquioxane precursors will undoubtedly lead to the development of new materials with tailored properties for a wide range of scientific and industrial applications.

References

-

Gelest, Inc. (2015, February 23). 1,2-BIS(METHYLDIETHOXYSILYL)ETHANE Safety Data Sheet. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Prospector. (2018, August 31). On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. Retrieved from [Link]

- Google Patents. (2007, August 29). SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANES.

-

NIST. (n.d.). 1,2-Bis(methyldiethoxysilyl)ethane. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). DE60036158T2 - SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANTS.

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2951252 B1 - SUPER HYDROPHOBIC COATING. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Flexible Aerogels for Thermal Insulation: Fabrication and Application. Retrieved from [Link]

-

ResearchGate. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Flexible nanofiber-reinforced aerogel (xerogel) synthesis, manufacture, and characterization. Retrieved from [Link]

-

Raw Data Library. (2004). Multinuclear 1D- and 2D-NMR study of the hydrolysis and condensation of bis-1,2-(triethoxysilyl)ethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Flexible Hybrid and Single-Component Aerogels: Synthesis, Characterization, and Applications. Retrieved from [Link]

- Google Patents. (n.d.). WO2006110196A2 - Hydrophobic coatings and methods.

- Google Patents. (n.d.). US8846161B2 - Hydrophobic coating and method.

-

Semantic Scholar. (2023). Flexible Hybrid and Single-Component Aerogels: Synthesis, Characterization, and Applications. Retrieved from [Link]

- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.

- Google Patents. (n.d.). United States Patent Office.

- Google Patents. (n.d.). EP1066226A4 - SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANTS.

-

Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved from [Link]

-

Scilit. (n.d.). Hydrolysis kinetics and stability of bis(triethoxysilyl)ethane in water-ethanol solution by FTIR spectroscopy. Retrieved from [Link]

-

CORE. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Retrieved from [Link]

-

Gelest, Inc. (2015, February 23). 1,2-BIS(METHYLDIETHOXYSILYL)ETHANE Safety Data Sheet. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,2-bis(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1,2-Bis(methyldiethoxysilyl)ethane [webbook.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. gelest.com [gelest.com]

- 4. DE60036158T2 - SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANTS - Google Patents [patents.google.com]

- 5. Buy 1,2-Bis(methyldiethoxysilyl)ethylene | 124279-15-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. Flexible Aerogels for Thermal Insulation: Fabrication and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flexible nanofiber-reinforced aerogel (xerogel) synthesis, manufacture, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flexible Hybrid and Single-Component Aerogels: Synthesis, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulprospector.com [ulprospector.com]

- 12. Formulating Superhydrophobic Coatings with Silane for Microfiber Applications | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 1,2-Bis(methyldiethoxysilyl)ethane: A Versatile Precursor for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of a Bridged Silane

In the landscape of materials science and biomedical research, the molecular architecture of precursors dictates the functional capacity of the resulting materials. 1,2-Bis(methyldiethoxysilyl)ethane (CAS No. 88736-80-5), a unique organosilane, presents a compelling case study in this regard. Characterized by two methyldiethoxysilyl groups bridged by a flexible ethylene linker, this molecule offers a trifecta of desirable attributes: hydrolyzable ethoxy groups for network formation, a stable carbon-silicon bond for durability, and a flexible organic bridge that imparts unique mechanical properties to the final material.[1] This guide provides a comprehensive technical overview of 1,2-Bis(methyldiethoxysilyl)ethane, from its fundamental chemical properties and synthesis to its application in cutting-edge material fabrication and its burgeoning potential in the realm of drug delivery and bioconjugation.

Molecular and Physicochemical Profile

1,2-Bis(methyldiethoxysilyl)ethane, with the chemical formula C12H30O4Si2, is a liquid organoethoxysilane.[2] Its structure is pivotal to its function, featuring two silicon atoms linked by an ethylene bridge, with each silicon atom also bonded to a methyl group and two ethoxy groups.[1]

| Property | Value | Source |

| CAS Number | 88736-80-5 | [3] |

| Molecular Formula | C12H30O4Si2 | [2] |

| Molecular Weight | 294.54 g/mol | [1] |

| Appearance | Clear Liquid | [4] |

| Boiling Point | 373 K at 0.001 bar | [3] |

| Refractive Index | 1.4135 | [4] |

| Chemical Family | Organoethoxysilane | [2] |

This table summarizes key physicochemical properties of 1,2-Bis(methyldiethoxysilyl)ethane.

Synthesis and Handling

The synthesis of 1,2-Bis(methyldiethoxysilyl)ethane can be achieved through several routes, with the direct synthesis involving the reaction of diethoxysilane derivatives with ethylene in the presence of a catalyst being a common method.[1] Another approach is a one-pot reaction where all reactants are combined under specific conditions to facilitate simultaneous hydrolysis and condensation.[1]

Safe Handling and Storage: 1,2-Bis(methyldiethoxysilyl)ethane is a combustible liquid and can cause serious eye irritation.[2] It is stable in sealed containers but decomposes slowly in the presence of moisture, liberating ethanol.[2] Therefore, it should be stored in a tightly closed container in a well-ventilated area, away from heat, sparks, and open flames.[2][4] When handling, appropriate personal protective equipment, including neoprene or nitrile rubber gloves, chemical goggles, and a NIOSH-certified organic vapor respirator, should be worn.[4]

The Chemistry of Network Formation: Hydrolysis and Condensation

The utility of 1,2-Bis(methyldiethoxysilyl)ethane as a material precursor is rooted in its ability to undergo hydrolysis and condensation reactions, the cornerstone of the sol-gel process.[5]

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) are hydrolyzed to form silanol groups (-OH) and ethanol. This reaction can be catalyzed by either an acid or a base.[6] The kinetics of hydrolysis are influenced by factors such as pH, water-to-silane ratio, and the solvent system.[7] Studies on the closely related 1,2-bis(triethoxysilyl)ethane (BTSE) using NMR have shown that in water-rich solutions at pH 4, a significant percentage of the silane molecules are converted to silanels within a few days.[8]

Condensation: The newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bridges (Si-O-Si), releasing water or ethanol in the process.[6] This polycondensation reaction leads to the formation of a three-dimensional network. The flexible ethylene bridge between the silicon atoms is retained within this network, imparting unique properties to the resulting material.[9]

Figure 1: A simplified schematic of the hydrolysis and condensation of 1,2-Bis(methyldiethoxysilyl)ethane.

Application in Advanced Materials: Ethylene-Bridged Polymethylsiloxane Aerogels

A prime application of 1,2-Bis(methyldiethoxysilyl)ethane is in the synthesis of ethylene-bridged polymethylsiloxane (EBPMS) aerogels. These materials are known for their high transparency, low density, and, crucially, improved flexibility compared to traditional silica aerogels.[10][11]

Experimental Protocol: Synthesis of EBPMS Aerogels

The following is a representative protocol for the synthesis of EBPMS aerogels, adapted from the literature.[9]

Materials:

-

1,2-Bis(methyldiethoxysilyl)ethane (BMDEE)

-

Deionized water

-

Nitric acid (5 mM)

-

Surfactant (e.g., EH-208)

-

Tetramethylammonium hydroxide (TMAOH, 1.5 M)

-

Methanol

-

2-Propanol

-

n-Hexane (for xerogel preparation)

Procedure:

-

Hydrolysis: In a sealed glass vial, mix BMDEE, deionized water, and 5 mM nitric acid. Stir vigorously for 30 minutes to promote the hydrolysis of the ethoxy groups.[9]

-

Surfactant Addition and Cooling: Add the surfactant to the mixture with continuous stirring. Transfer the vial to an ice bath to control the rate of the subsequent polycondensation.[9]

-

Base Catalysis: After 3 minutes in the ice bath, add 1.5 M TMAOH to the solution and stir for 1 minute.[9]

-

Gelation and Aging: Transfer the solution to a suitable container and place it in an oven at 80°C for gelation and aging for 4 days.[9]

-

Washing: The resulting gel is then immersed in water for further aging at 60°C for 1 day, followed by washing with fresh methanol and 2-propanol at 60°C, each for three cycles of at least 8 hours.[9]

-

Drying:

The resulting EBPMS aerogels exhibit a network structure where the silicon atoms are linked by both siloxane and ethylene bridges, leading to enhanced bending strength and flexibility.[11]

Emerging Applications in Drug Development and Bioconjugation

While direct applications of 1,2-Bis(methyldiethoxysilyl)ethane in drug development are still an emerging area of research, its chemical properties make it a promising candidate for several biomedical applications.

Surface Functionalization of Nanoparticles for Drug Delivery

The ability of organosilanes to functionalize the surface of nanoparticles is well-established.[12] 1,2-Bis(methyldiethoxysilyl)ethane can be used to modify the surface of mesoporous silica nanoparticles (MSNs) or other drug carriers. The ethylene bridge can provide a flexible spacer, and the methyl groups can impart a degree of hydrophobicity, which can be tailored to control drug loading and release kinetics.[13] The silanol groups formed after hydrolysis can be further functionalized with targeting ligands or polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[12]

Potential as a Bis-Silane Linker in Bioconjugation

The bifunctional nature of 1,2-Bis(methyldiethoxysilyl)ethane makes it a potential linker for bioconjugation, for instance, in the development of antibody-drug conjugates (ADCs).[14] One silyl group could be used to attach to a solid support or a carrier nanoparticle, while the other could be functionalized to conjugate with a therapeutic agent. The stability of the Si-C bond in the ethylene bridge would provide a robust linkage. The use of bis-silanes in conjunction with functional silanes has been shown to improve the hydrolytic stability of the siloxane film, which is a desirable property for in-vivo applications.[15]

Figure 2: Conceptual workflow for the use of 1,2-Bis(methyldiethoxysilyl)ethane in drug delivery.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons attached to silicon, the methylene protons of the ethylene bridge, and the ethoxy group protons (a quartet for the -OCH2- and a triplet for the -CH3).

-

¹³C NMR: The carbon NMR would display distinct signals for the methyl carbons, the ethylene bridge carbons, and the carbons of the ethoxy groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong Si-O-C stretching vibrations, C-H stretching from the methyl and ethyl groups, and Si-C stretching vibrations. The absence of a strong, broad O-H band would indicate the purity of the anhydrous compound.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and methyl groups.

Conclusion and Future Outlook

1,2-Bis(methyldiethoxysilyl)ethane is a versatile and valuable precursor for the synthesis of advanced materials with tailored properties. Its unique molecular architecture, combining hydrolyzable groups with a flexible and stable organic bridge, has already been successfully exploited for the creation of flexible and transparent aerogels. The principles of its chemistry, particularly the well-understood sol-gel process, provide a robust platform for further innovation. For drug development professionals, this compound offers intriguing possibilities as a component in sophisticated drug delivery systems and as a stable linker in bioconjugates. Future research will likely focus on exploring these biomedical applications in greater depth, including detailed studies on its biocompatibility, degradation profile in physiological conditions, and its efficacy in targeted drug delivery. The continued exploration of this and similar bridged organosilanes will undoubtedly lead to the development of novel materials with enhanced performance for a wide range of scientific and technological applications.

References

-

Transparent Ethylene-Bridged Polymethylsiloxane Aerogels and Xerogels with Improved Bending Flexibility. (2016). Kyoto University Research Information Repository. Retrieved from [Link]

-

Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids. (n.d.). OUCI. Retrieved from [Link]

-

Paris, J. L., & Vallet-Regí, M. (2020). Mesoporous Silica Nanoparticles for Co-Delivery of Drugs and Nucleic Acids in Oncology: A Review. Pharmaceutics, 12(2), 149. [Link]

-

Kajima, Y., Kanamori, K., & Nakanishi, K. (2017). Transparent Ethenylene-Bridged Polymethylsiloxane Aerogels: Mechanical Flexibility and Strength and Availability for Addition Reaction. Langmuir, 33(20), 4947–4954. [Link]

-

Liberman, A., Mendez, N., Trogler, W. C., & Kummel, A. C. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Surface Science Reports, 69(2-3), 132–158. [Link]

-

Transparent Ethylene-Bridged Polymethylsiloxane Aerogels and Xerogels with Improved Bending Flexibility. (2016). Semantic Scholar. Retrieved from [Link]

-

Transparent Ethylene-Bridged Polymethylsiloxane Aerogels and Xerogels with Improved Bending Flexibility. (2016). Kyoto University Research Information Repository. Retrieved from [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). MDPI. Retrieved from [Link]

-

Sol-gel matrices for controlled release: From macro to nano using emulsion polymerisation. (2005). Journal of Sol-Gel Science and Technology, 36(2), 129–136. [Link]

-

The design and characterisation of sol–gel coatings for the controlled-release of active molecules. (2012). Journal of Sol-Gel Science and Technology, 64(3), 646–654. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (2012). Walsh Medical Media. Retrieved from [Link]

-

1,2-BIS(TRIETHOXYSILYL)ETHANE. (n.d.). Gelest, Inc. Retrieved from [Link]

-

1,2-Bis(methyldiethoxysilyl)ethane. (n.d.). NIST WebBook. Retrieved from [Link]

-

Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. (2010). ResearchGate. Retrieved from [Link]

-

Sol–gel process. (n.d.). Wikipedia. Retrieved from [Link]

-

Use of thiol-terminal silanes and heterobifunctional crosslinkers for immobilization of antibodies on silica surfaces. (1989). Analytical Biochemistry, 178(2), 408–413. [Link]

-

Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes. (2025). Macromolecular Chemistry and Physics. [Link]

-

Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. (2014). ResearchGate. Retrieved from [Link]

-

Fig. 1 The three main reaction steps occurring in the sol-gel process... (n.d.). ResearchGate. Retrieved from [Link]

-

Figure 5 from Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. (2010). Semantic Scholar. Retrieved from [Link]

-

Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved from [Link]

-

Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. (2010). CORE. Retrieved from [Link]

-

A One-Pot Chemically Cleavable Bis-Linker Tether Strategy for the Synthesis of Heterodimeric Peptides. (2016). Bioconjugate Chemistry, 27(12), 2912–2920. [Link]

-

Synthesis and structure of ethylene bridged polysilsesquioxanes functionalized with different groups. (2008). SciSpace. Retrieved from [Link]

-

The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (A novel silane system). (2006). ResearchGate. Retrieved from [Link]

-

The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). (2006). Journal of Dentistry, 34(8), 589–596. [Link]

-

1,2-BIS(METHYLDIETHOXYSILYL)ETHANE Safety Data Sheet. (2015). Gelest, Inc. Retrieved from [Link]

-

Ethane, 1,2-bis(methylthio)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Silane, triethoxymethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,2-bis(methyldimethoxysilyl)ethane Safety Data Sheet. (2016). Gelest, Inc. Retrieved from [Link]

-

Surface Enhanced Vibrational Spectroscopy of 1,2-Bis(4-Pyridyl) Ethane. (2001). ResearchGate. Retrieved from [Link]

-

Ethane. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Buy 1,2-Bis(methyldiethoxysilyl)ethylene | 124279-15-8 [smolecule.com]

- 2. gelest.com [gelest.com]

- 3. 1,2-Bis(methyldiethoxysilyl)ethane [webbook.nist.gov]

- 4. gelest.com [gelest.com]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. core.ac.uk [core.ac.uk]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Transparent Ethylene-Bridged Polymethylsiloxane Aerogels and Xerogels with Improved Bending Flexibility. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. njbio.com [njbio.com]

- 15. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(methyldiethoxysilyl)ethane: Properties, Reactivity, and Applications

Introduction

1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound of significant interest in materials science and drug development. Its unique molecular architecture, featuring a flexible ethane bridge connecting two methyldiethoxysilyl groups, imparts a combination of desirable properties, including hydrophobicity and the ability to form robust, flexible polysilsesquioxane networks. This guide provides a comprehensive overview of the physical and chemical properties of 1,2-Bis(methyldiethoxysilyl)ethane, its characteristic reactivity, and its applications as a precursor for advanced materials. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in related fields.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1,2-Bis(methyldiethoxysilyl)ethane are dictated by its molecular structure, which consists of two silicon atoms linked by an ethylene bridge, with each silicon atom also bonded to a methyl group and two ethoxy groups. This structure bestows a balance of organic and inorganic characteristics, influencing its physical properties and reactivity.

Caption: Molecular Structure of 1,2-Bis(methyldiethoxysilyl)ethane.

A summary of the key physical and chemical properties of 1,2-Bis(methyldiethoxysilyl)ethane is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C12H30O4Si2 | [1][2] |

| Molecular Weight | 294.54 g/mol | [1][2] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 79-80 °C @ 1.5 Torr | |

| 373 K (100 °C) @ 0.001 bar | [1] | |

| Density | 0.930 g/cm³ @ 20 °C | |

| Refractive Index (n20/D) | 1.417 | [2] |

| Flash Point | 88.6 °C | |

| Vapor Pressure | 0.0555 mmHg @ 25 °C | |

| Solubility | Reacts with water | [2] |

| CAS Number | 88736-80-5 | [1] |

Chemical Reactivity: Hydrolysis and Condensation

The most significant chemical characteristic of 1,2-Bis(methyldiethoxysilyl)ethane is its susceptibility to hydrolysis and subsequent condensation, a process central to its utility in materials synthesis.[3] This reactivity is attributed to the presence of the four ethoxy groups (-OCH2CH3) bonded to the silicon atoms.

The overall process can be described in two main stages:

-

Hydrolysis: In the presence of water, the ethoxy groups are replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[4] The rate of hydrolysis is influenced by factors such as pH, water-to-silane ratio, and temperature.[3]

-

Condensation: The newly formed silanol groups are highly reactive and readily condense with each other to form stable siloxane bonds (Si-O-Si), releasing water or ethanol in the process. This polycondensation reaction leads to the formation of a three-dimensional network, the foundation of the resulting polymeric material.[3]

Caption: Hydrolysis and Condensation of 1,2-Bis(methyldiethoxysilyl)ethane.

Characterization

A thorough characterization of 1,2-Bis(methyldiethoxysilyl)ethane and its polymeric derivatives is essential for quality control and for understanding the structure-property relationships of the final materials. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons present in the molecule:

-

Si-CH₃: A singlet in the region of 0.1-0.3 ppm.

-

Si-CH₂-CH₂-Si: A multiplet or complex signal in the region of 0.5-1.0 ppm.

-

O-CH₂-CH₃: A quartet around 3.6-3.8 ppm.

-

O-CH₂-CH₃: A triplet around 1.1-1.3 ppm.

-

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton:

-

Si-CH₃: A signal in the range of -5 to 5 ppm.

-

Si-CH₂-CH₂-Si: A signal in the range of 5 to 15 ppm.

-

O-CH₂-CH₃: A signal around 58-60 ppm.

-

O-CH₂-CH₃: A signal around 18-20 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and for monitoring the progress of hydrolysis and condensation reactions. The FT-IR spectrum of 1,2-Bis(methyldiethoxysilyl)ethane would exhibit characteristic absorption bands:

-

C-H stretching (in -CH₃ and -CH₂-): 2970-2880 cm⁻¹

-

Si-O-C stretching: A strong band around 1080-1100 cm⁻¹

-

Si-C stretching: Around 1250 cm⁻¹ and 800-750 cm⁻¹

-

Rocking of Si-(CH₃): Around 780 cm⁻¹

During hydrolysis and condensation, the intensity of the Si-O-C band will decrease, while a broad band corresponding to Si-OH stretching (around 3200-3600 cm⁻¹) will appear and then diminish as the siloxane network (Si-O-Si, broad band around 1000-1100 cm⁻¹) is formed.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 1,2-Bis(methyldiethoxysilyl)ethane is not widely published, a general and representative method for the synthesis of similar 1,2-bis(dialkoxysilyl)ethanes involves the hydrosilylation of a vinyl-functionalized silane with a hydridosilane. A more direct, though less commonly detailed, approach is the reaction of a dihalosilane with a Grignard reagent derived from 1,2-dihaloethane. For the purpose of this guide, a representative protocol for a related compound is provided to illustrate the general methodology.

Representative Synthesis Protocol for 1,2-Bis(dialkylphosphino)ethanes

The following is an adapted, exemplary protocol for the synthesis of a related class of compounds, which can provide insight into the general techniques that might be employed for the synthesis of 1,2-Bis(methyldiethoxysilyl)ethane.[5]

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1,2-dibromoethane in anhydrous diethyl ether to the flask.

-

Initiate the reaction with gentle heating, if necessary. Once the reaction starts, maintain a steady reflux by controlling the rate of addition of the dibromoethane solution.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the bis-Grignard reagent.

Step 2: Reaction with the Silane Precursor

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of methyldiethoxychlorosilane in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 1,2-Bis(methyldiethoxysilyl)ethane.

Thermal Stability

General Protocol for Thermogravimetric Analysis (TGA)

The thermal stability of 1,2-Bis(methyldiethoxysilyl)ethane or its derived polymers can be evaluated using the following general TGA protocol:

-

Instrument: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From room temperature to a final temperature sufficient to observe complete decomposition (e.g., 800-1000 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the char yield at the final temperature.

Applications

The unique properties of 1,2-Bis(methyldiethoxysilyl)ethane make it a valuable precursor for a variety of advanced materials, primarily through the sol-gel process.

Flexible Silica Aerogels

The ethane bridge in the molecular structure imparts flexibility to the resulting polysilsesquioxane network, making it an excellent precursor for the synthesis of flexible and hydrophobic silica aerogels.[8][9] These materials possess high porosity, low density, and excellent thermal insulation properties, with the added advantage of being less brittle than traditional silica aerogels.

The following is a representative two-step, acid-base catalyzed sol-gel protocol for the preparation of flexible aerogels using a bridged silane precursor, which can be adapted for 1,2-Bis(methyldiethoxysilyl)ethane.[8]

Step 1: Hydrolysis (Acid-Catalyzed)

-

In a suitable vessel, mix 1,2-Bis(methyldiethoxysilyl)ethane, ethanol (as a co-solvent), and an acidic aqueous solution (e.g., dilute HCl).

-

Stir the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for partial hydrolysis of the ethoxy groups.

Step 2: Gelation (Base-Catalyzed)

-

Add a basic catalyst (e.g., aqueous ammonia) to the partially hydrolyzed sol to promote condensation and gelation.

-

Pour the sol into molds and allow it to gel at a constant temperature (e.g., 40-60 °C). The gelation time will depend on the specific reaction conditions.

Step 3: Aging and Solvent Exchange

-

Age the wet gels in their molds for a period of time (e.g., 24-48 hours) to strengthen the siloxane network.

-

Submerge the aged gels in a series of ethanol baths of increasing concentration to replace the water and byproducts within the pores.

Step 4: Supercritical Drying

-

Place the solvent-exchanged gels in a supercritical fluid extractor.

-

Replace the ethanol with liquid carbon dioxide.

-

Raise the temperature and pressure above the critical point of CO₂ (31.1 °C and 73.8 bar).

-

Slowly vent the supercritical CO₂ to obtain the dry, flexible aerogel.

Caption: Workflow for Flexible Aerogel Synthesis.

Hydrophobic Coatings

The presence of methyl groups and the formation of a stable, cross-linked siloxane network upon hydrolysis and condensation make 1,2-Bis(methyldiethoxysilyl)ethane an effective precursor for creating hydrophobic coatings on various substrates.[10] These coatings can provide water repellency, corrosion resistance, and self-cleaning properties. The application is typically done via a sol-gel dip-coating or spray-coating process, followed by a curing step.

Safety and Handling

1,2-Bis(methyldiethoxysilyl)ethane is a combustible liquid and can cause serious eye irritation.[2] It is important to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Upon contact with moisture, it can hydrolyze to release ethanol, which may have a narcotic effect upon overexposure.[2]

Conclusion

1,2-Bis(methyldiethoxysilyl)ethane is a versatile organosilane precursor with a unique combination of properties that make it highly valuable in the field of materials science. Its ability to form flexible, hydrophobic, and thermally stable polysilsesquioxane networks through hydrolysis and condensation reactions is the cornerstone of its applications in flexible aerogels, hydrophobic coatings, and other advanced materials. This guide has provided a comprehensive overview of its physical and chemical properties, reactivity, characterization, and applications, with the aim of facilitating further research and development in this exciting area.

References

-

Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Bis(methyldiethoxysilyl)ethane. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic−Inorganic Materials. Chemical Reviews, 95(5), 1431–1442. [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

- Chu, H. K., Johnson, B. J., & Zarechnak, A. (2015). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents.

-

Rao, A. V., Kalesh, R. R., & Haranath, D. (2006). Synthesis of flexible silica aerogels using methyltrimethoxysilane (MTMS) precursor. Journal of Materials Science, 41(15), 5033–5039. [Link]

-

Zu, G., Shen, J., Wang, W., & Zhang, Y. (2023). Preparation of a Super-Flexible Silica Aerogel and Its Application in Oil–Water Separation. Coatings, 13(9), 1599. [Link]

-

Pu, Z., Van Ooij, W. J. A., & Mark, J. E. (1997). Hydrolysis kinetics and stability of bis(triethoxysilyl)ethane in water-ethanol solution by FTIR spectroscopy. Journal of Adhesion Science and Technology, 11(1), 29–47. [Link]

-

Gao, J., Wang, J., Xu, H., & Wu, C. (2013). Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material. RSC Advances, 3(44), 21543. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 1,2-BIS(METHYLDIETHOXYSILYL)ETHANE. Retrieved January 14, 2026, from [Link]

-

Caputo, C. A., & Jones, N. D. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. European Journal of Organic Chemistry, 2012(12), 2315–2318. [Link]

-

van der Waal, A., & van der Linde, R. (2000). Silane solution stability and film morphology of water-based bis-1,2-(triethoxysilyl)ethane for thin-film deposition on aluminium. Progress in Organic Coatings, 38(3-4), 175–182. [Link]

-

Zhu, Y., Au-Yeung, K. Y., & Tjong, S. C. (2022). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. Polymers, 14(23), 5104. [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. figshare. [Link]

-

Evseev, M. E., Kholmogorova, A. S., Neudachina, L. K., Pestov, A. V., Puzyrev, I. S., Osipova, V. A., & Adamova, L. V. (2021). Silsesquioxanes as Promising Materials for the Development of Electrochemical (Bio)Sensors. Chemosensors, 9(7), 173. [Link]

-

Rao, A. P., Rao, A. V., & Pajonk, G. M. (2007). Synthesis of flexible silica aerogels using methyltrimethoxysilane (MTMS) precursor. Journal of Materials Science, 42(18), 7894–7900. [Link]

- Wang, H., Zhou, H., & Wang, R. (2022). Super-hydrophobic Hybrid Coatings Preparation used by Methyltrithoxysilane (MTES)

-

Shea, K. J., & Loy, D. A. (2001). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. Chemical Reviews, 101(1), 249–272. [Link]

-

Brinker, C. J., & Scherer, G. W. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31–50. [Link]

- Reber, K. E., & Rowan, S. J. (2019). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. The University of Chicago.

- DeSimone, J. M., & Roth, J. D. (2014). Hydrophobic coating and method. U.S. Patent No. 8,846,161 B2. Washington, DC: U.S.

-

Randall, J. P., Meador, M. A. B., & Jana, S. C. (2013). Polymer reinforced silica aerogels: effects of dimethyldiethoxysilane and bis(trimethoxysilylpropyl)amine as silane precursors. Journal of Materials Chemistry A, 1(22), 6642–6652. [Link]

- Wang, L. L. (2024).

-

Chisholm, M. H., & Parkin, I. P. (2011). Thermal analysis of organically modified siloxane melting gels. Journal of Materials Science, 46(24), 7854–7861. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. figshare. [Link]

- Stober, W., Fink, A., & Bohn, E. (2016). Hydrophobic Coating.

-

Al-Oweini, R., & El-Rassy, H. (2021). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1256–1260. [Link]

-

(n.d.). 13C NMR Chemical Shifts Guide. Scribd. Retrieved January 14, 2026, from [Link]

-

Lu, Y., Fan, H., Stump, A., Ward, T. L., Rieker, T., & Brinker, C. J. (1999). Evaporation-induced self-assembly of hybrid bridged silsesquioxane film and particulate mesophases with integral organic functionality. Journal of the American Chemical Society, 121(48), 11042–11043. [Link]

-

Veszprémi, T., & Nyulászi, L. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Organometallics, 31(15), 5546–5553. [Link]

-

Abraham, R. J., & Reid, M. (2012). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 50(10), 659–666. [Link]

- Decker, D. E., & Decker, G. T. (2006). Hydrophobic coatings and methods.

-

Le, H. B., Lale, A., Malec, A., Bernard, S., Chollon, G., & Chotard, T. (2022). Silicon Carbide Precursor: Structure Analysis and Thermal Behavior from Polymer Cross-Linking to Pyrolyzed Ceramics. Polymers, 14(23), 5081. [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, diethoxymethyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved January 14, 2026, from [Link]

-

Abraham, R. J., & Reid, M. (2012). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 50(10), 659–666. [Link]

-

LibreTexts. (2021, October 24). 2.5: Carbon-13 NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

McMurry, J. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. NC State University Libraries. Retrieved January 14, 2026, from [Link]

-

(n.d.). Chemical shifts. University of Cambridge. Retrieved January 14, 2026, from [Link]

Sources

- 1. 1,2-Bis(methyldiethoxysilyl)ethane [webbook.nist.gov]

- 2. gelest.com [gelest.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04301C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Super-Flexible Silica Aerogel and Its Application in Oil–Water Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]

Introduction: A Molecular Bridge for Advanced Materials

An In-Depth Technical Guide to 1,2-Bis(methyldiethoxysilyl)ethane: Properties, Mechanisms, and Applications

1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound belonging to the class of dipodal silanes. Its unique molecular structure, featuring two silicon atoms bridged by a stable ethane linker and bearing reactive methyldiethoxy functional groups, makes it a highly versatile precursor and coupling agent in materials science. Unlike traditional monofunctional silanes, this dipodal structure allows for the formation of densely cross-linked, flexible, and hydrolytically stable networks. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and key applications, offering a technical resource for researchers and professionals in drug development, materials science, and chemical engineering.

Physicochemical and Structural Properties

1,2-Bis(methyldiethoxysilyl)ethane is a transparent liquid whose properties are dictated by its distinct molecular architecture. The central ethane bridge provides flexibility, while the methyldiethoxysilyl groups at each end serve as reactive sites for hydrolysis and condensation. These characteristics are fundamental to its function in forming robust siloxane networks.

| Property | Value | Source(s) |

| Molecular Weight | 294.54 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₃₀O₄Si₂ | [1][2][4][5] |

| IUPAC Name | 2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | [1] |

| CAS Registry Number | 88736-80-5 | [1][3][5] |

| Appearance | Transparent Liquid | [1][2] |

| Density | ~0.91 - 0.93 g/cm³ at 20°C | [2][6] |

| Boiling Point | 79-80 °C at 1.5 Torr; 241.5 °C at 760 mmHg | [2][6] |

| Flash Point | 88.6 °C | [2] |

| Refractive Index | ~1.417 | [6] |

| Synonyms | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | [1][2] |

Core Chemistry: The Hydrolysis and Condensation Mechanism

The utility of 1,2-Bis(methyldiethoxysilyl)ethane is almost entirely derived from its ability to undergo hydrolysis and condensation. This two-step process is the cornerstone of its application in forming coatings, modifying surfaces, and creating sol-gel materials.

-

Hydrolysis: In the presence of water, typically under acidic or basic catalysis, the ethoxy groups (Si-O-CH₂CH₃) are cleaved, forming reactive silanol groups (Si-OH) and releasing ethanol as a byproduct.[4][7] The presence of two silicon atoms means this process occurs at both ends of the molecule.

-

Condensation: The newly formed silanol groups are highly reactive and will condense with other silanol groups (or with remaining ethoxy groups) to form stable siloxane bonds (Si-O-Si). This process releases water or ethanol and builds a three-dimensional, cross-linked polymer network.

The kinetics of these reactions are critical and can be controlled by factors such as pH, water concentration, and the presence of catalysts, allowing for the tailoring of the final material's properties.[8][9]

Caption: Hydrolysis of ethoxy groups to silanols, followed by condensation to form a stable siloxane network.

Key Applications and Experimental Protocols

The robust, flexible, and hydrophobic nature of the polysiloxane network derived from 1,2-Bis(methyldiethoxysilyl)ethane makes it invaluable in several high-performance applications.

Application 1: Corrosion-Resistant Coatings and Adhesion Promoters

As a dipodal silane, it excels at creating a dense, water-repellent barrier on metal substrates, significantly enhancing corrosion resistance and serving as an excellent adhesion promoter for subsequent paint or coating layers.[10][11][12] The silanol groups formed during hydrolysis can form strong covalent bonds (M-O-Si) with metal oxides on the substrate surface, ensuring durable adhesion.[4]

This protocol describes the preparation of a water-based silane solution to prime an aluminum substrate.

-

Solution Preparation (Hydrolysis):

-

In a beaker, combine 94 parts deionized water with 1 part acetic acid to lower the pH to approximately 4.0. This acidic environment catalyzes the hydrolysis reaction.

-

Slowly add 5 parts of 1,2-Bis(methyldiethoxysilyl)ethane to the acidified water while stirring vigorously.

-

Continue stirring for 1-2 hours. This "aging" period allows for sufficient hydrolysis of the ethoxy groups into reactive silanols. The solution should remain clear.

-

-

Substrate Preparation:

-

Degrease an aluminum panel by sonicating in acetone for 10 minutes, followed by rinsing with isopropanol.

-

Chemically etch the surface by immersing it in a 5% NaOH solution for 2 minutes to remove the native oxide layer and create a fresh, reactive surface.

-

Rinse thoroughly with deionized water and dry completely with a stream of nitrogen gas. A clean, active surface is critical for covalent bond formation.

-

-

Silane Application:

-

Apply the hydrolyzed silane solution to the aluminum surface via dip-coating, spraying, or wiping. Ensure a uniform, thin layer.

-

Allow the treated substrate to air-dry for 30 minutes to permit initial condensation and solvent evaporation.

-

-

Curing:

-

Transfer the coated substrate to an oven and cure at 100-120°C for 60 minutes. The heat accelerates the condensation of silanol groups, forming a dense, cross-linked, and covalently bonded siloxane film.

-

Caption: Workflow for applying a 1,2-Bis(methyldiethoxysilyl)ethane-based primer to an aluminum substrate.

Application 2: Precursor for Flexible Aerogels and Xerogels

The ethane bridge in the molecule's backbone imparts flexibility to the resulting polysiloxane network. This makes it an ideal precursor for producing mechanically robust and hydrophobic aerogels, which are highly porous, low-density materials with excellent thermal insulation properties.[4]

This protocol outlines a two-step acid/base catalyzed sol-gel process.

-

Sol Formation (Acid Catalysis):

-

In a sealed container, mix 1,2-Bis(methyldiethoxysilyl)ethane, ethanol (as a co-solvent), and a 0.01 M HCl aqueous solution in a molar ratio of 1:4:4.

-

Stir the mixture at room temperature for 24 hours. The acid catalyst promotes rapid hydrolysis over condensation, resulting in a stable sol of hydrolyzed silane monomers and small oligomers.

-

-

Gelation (Base Catalysis):

-

Add a 1 M NH₄OH solution dropwise to the sol until the pH reaches 8-9. The base catalyst accelerates the condensation reactions, leading to rapid cross-linking.

-

Pour the mixture into a mold and seal it. Allow it to sit undisturbed at 50°C for 48-72 hours until a rigid gel (alcogel) forms.

-

-

Aging and Solvent Exchange:

-

Submerge the alcogel in a bath of pure ethanol for 24 hours. This step strengthens the siloxane network and exchanges the water/catalyst-rich pore liquid with pure solvent.

-

-

Drying (Supercritical Extraction):

-

Place the aged gel into a high-pressure vessel.

-

Displace the ethanol with liquid CO₂ over several hours.

-

Heat the vessel above the critical point of CO₂ (31.1°C, 1070 psi) to create a supercritical fluid.

-

Slowly vent the supercritical CO₂. This process removes the solvent without creating the surface tension that would cause the delicate pore structure to collapse, resulting in a highly porous aerogel.

-

Safety and Handling

As a reactive chemical, 1,2-Bis(methyldiethoxysilyl)ethane requires careful handling.

-

Hazards: It is classified as a combustible liquid and causes serious eye irritation.[7] Contact with skin may cause irritation.[7]

-

Reactivity: The material is stable in sealed containers but will decompose slowly in the presence of moisture or moist air, liberating ethanol.[7]

-